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Compound of Interest

Compound Name: Edratide

Cat. No.: B1602343 Get Quote

This technical support center is designed to assist researchers, scientists, and drug

development professionals in understanding the long-term efficacy considerations for Edratide
treatment. The following question-and-answer format directly addresses potential issues and

queries that may arise during experimental design and data interpretation.

Frequently Asked Questions (FAQs)
Q1: What is Edratide and what is its primary mechanism of action?

Edratide (also known as hCDR1 or TV-4710) is a synthetic peptide composed of 19 amino

acids.[1][2] Its sequence is based on the complementarity-determining region 1 (CDR1) of a

human anti-DNA monoclonal antibody.[1][2] Edratide's mechanism of action involves

immunomodulation. It leads to the downregulation of autoreactive T and B cells associated with

Systemic Lupus Erythematosus (SLE).[1] This is achieved by decreasing the expression of pro-

inflammatory cytokines such as IL-1β, TNF-α, IFN-γ, and IL-10, as well as B-lymphocyte

stimulator (BLyS) and pro-apoptotic molecules (caspase-3 and caspase-8).[3] Concurrently, it

upregulates the expression of the immunosuppressive cytokine TGF-β and the regulatory T-cell

marker FoxP3.[3]

Q2: What has been the main clinical trial investigating the efficacy of Edratide?

The primary clinical trial for Edratide was the Phase II PRELUDE study, a multinational,

multicenter, randomized, double-blind, placebo-controlled trial.[1][4] This study evaluated the

efficacy, tolerability, and safety of Edratide in patients with mild-to-moderate SLE.[1]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1602343?utm_src=pdf-interest
https://www.benchchem.com/product/b1602343?utm_src=pdf-body
https://www.benchchem.com/product/b1602343?utm_src=pdf-body
https://www.benchchem.com/product/b1602343?utm_src=pdf-body
https://lupusnewstoday.com/news/mixed-results-phase-2-trial-edratide-patients-systemic-lupus-erythematosus/
https://www.biospace.com/xtl-biopharmaceuticals-ltd-announces-publication-of-results-of-phase-2-study-on-hcdr1-edratide-in-patients-with-active-systemic-lupus-erythematosus
https://lupusnewstoday.com/news/mixed-results-phase-2-trial-edratide-patients-systemic-lupus-erythematosus/
https://www.biospace.com/xtl-biopharmaceuticals-ltd-announces-publication-of-results-of-phase-2-study-on-hcdr1-edratide-in-patients-with-active-systemic-lupus-erythematosus
https://www.benchchem.com/product/b1602343?utm_src=pdf-body
https://lupusnewstoday.com/news/mixed-results-phase-2-trial-edratide-patients-systemic-lupus-erythematosus/
https://pubmed.ncbi.nlm.nih.gov/19346102/
https://pubmed.ncbi.nlm.nih.gov/19346102/
https://www.benchchem.com/product/b1602343?utm_src=pdf-body
https://www.benchchem.com/product/b1602343?utm_src=pdf-body
https://lupusnewstoday.com/news/mixed-results-phase-2-trial-edratide-patients-systemic-lupus-erythematosus/
https://www.researchgate.net/publication/281261475_Safety_and_efficacy_of_hCDR1_Edratide_in_patients_with_active_systemic_lupus_erythematosus_Results_of_phase_II_study
https://www.benchchem.com/product/b1602343?utm_src=pdf-body
https://lupusnewstoday.com/news/mixed-results-phase-2-trial-edratide-patients-systemic-lupus-erythematosus/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q3: Did the PRELUDE trial meet its primary endpoints?

No, the PRELUDE trial did not meet its co-primary endpoints, which were based on the

Systemic Lupus Erythematosus Disease Activity Index 2000 (SLEDAI-2K) and Adjusted Mean

SLEDAI (AMS) reduction.[1][4][5]

Q4: Were there any positive efficacy signals from the PRELUDE trial?

Yes. While the primary endpoints were not met, a predefined secondary endpoint, the British

Isles Lupus Assessment Group (BILAG) Responder Index, showed a statistically significant

improvement in the group receiving 0.5 mg of Edratide.[1][4][5] This effect was particularly

noted in patients on low or no steroid doses, those who were seropositive, and patients

showing a 2-grade BILAG improvement.[4][5]

Q5: What is the long-term efficacy of Edratide?

The PRELUDE trial had a treatment duration of 26 weeks, which is now considered insufficient

to demonstrate the efficacy of SLE-modifying agents; a minimum of one year is suggested to

be necessary.[1] As of the latest available information, there is no evidence of a Phase III trial

or a long-term extension study for Edratide. Therefore, data on the long-term efficacy of

Edratide beyond 26 weeks from a large-scale clinical trial is not available.

Q6: What is the safety and tolerability profile of Edratide?

Edratide was found to be safe and well-tolerated in the Phase II PRELUDE trial.[1][4][5] There

were no significant safety signals reported during the 26-week study.[6][7]

Troubleshooting Guide
Issue: Difficulty in demonstrating Edratide efficacy in a short-term experimental model.

Possible Cause: The immunomodulatory effects of Edratide may require a longer duration to

manifest as a clinically significant improvement. The 26-week duration of the PRELUDE trial

was noted by researchers as potentially too short to demonstrate the full efficacy of an SLE-

modifying agent.[1]
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Recommendation: For preclinical and clinical studies, consider experimental designs with

treatment periods of at least one year to adequately assess the efficacy of Edratide.

Issue: Discrepancy in efficacy results between different disease activity indices (e.g., SLEDAI

vs. BILAG).

Possible Cause: Different indices have varying sensitivities to changes in disease activity. The

SLEDAI-2K index primarily captures the complete resolution of a clinical manifestation, while

the BILAG score is more nuanced and can detect partial improvements or worsening of SLE

manifestations.[4]

Recommendation: Utilize a composite primary endpoint in clinical trial design that includes

multiple validated indices, such as BILAG, to capture a broader range of clinical responses.

Data Presentation
Table 1: PRELUDE Phase II Clinical Trial Summary
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Parameter Description

Study Title

A Study to Evaluate the Tolerability, Safety and

Effectiveness of Edratide in the Treatment of

Lupus (PRELUDE)[8]

ClinicalTrials.gov ID NCT00203151[8]

Phase II[1]

Study Design
Multinational, multicenter, randomized, double-

blind, placebo-controlled[1]

Patient Population
340 patients with mild-to-moderate SLE

(SLEDAI-2K score of 6-12)[1][4]

Treatment Groups
0.5 mg Edratide, 1.0 mg Edratide, 2.5 mg

Edratide, Placebo[1][4]

Administration Weekly subcutaneous injection[1]

Treatment Duration
26 weeks (8 weeks of combination with steroids

followed by 18 weeks of steroid withdrawal)[1][7]

Primary Endpoints
SLEDAI-2K and Adjusted Mean SLEDAI (AMS)

reduction[4][5]

Secondary Endpoint
British Isles Lupus Assessment Group (BILAG)

Responder Index[4][5]

Table 2: Efficacy Results of the PRELUDE Trial
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Endpoint Result

Primary (SLEDAI-2K & AMS) Not met[1][4][5]

Secondary (BILAG Responder Index)

Met for the 0.5 mg Edratide group (OR=2.09,

p=0.03) in the intent-to-treat cohort. Trends

were observed in the 1.0 mg and 2.5 mg dose

groups.[4][5][6]

Subgroup Analysis (0.5 mg Edratide)

Positive results in patients with low or no steroid

use, seropositivity, and those with a 2-grade

BILAG improvement.[4][5]

Experimental Protocols
PRELUDE Trial Dosing and Administration:

Eligible patients were randomized in a 1:1:1:1 ratio to receive weekly subcutaneous injections

of 0.5 mg, 1.0 mg, or 2.5 mg of Edratide, or a placebo.[1][4] The treatment regimen consisted

of an initial 8-week phase where Edratide (or placebo) was administered in combination with

the patient's ongoing steroid medication.[1] This was followed by an 18-week steroid

withdrawal phase where the steroid dosage was gradually tapered.[1]
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Caption: Edratide's immunomodulatory signaling pathway in SLE.
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Caption: Workflow of the PRELUDE Phase II clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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